

# Comprehensive Analytical Characterization of 2-Chloro-N,N-dimethylpropanamide

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## Compound of Interest

Compound Name: 2-Chloro-N,N-dimethylpropanamide

Cat. No.: B171808

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## Introduction: The Analytical Imperative

**2-Chloro-N,N-dimethylpropanamide** is a halogenated amide whose purity and structural integrity are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Impurities, isomers, or degradation products can have significant impacts on the yield, safety, and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is required for its complete characterization. This guide moves beyond simple procedural lists to explain the causality behind method selection and parameter optimization, ensuring robust and reliable results.

## Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in method development.

Property	Value	Source(s)
CAS Number	10397-68-9	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> ClNO	[1][2][3]
Molecular Weight	135.59 g/mol	[1][2][3]
Synonyms	N,N-Dimethyl-2-chloropropionamide, N,N-Dimethyl-α-chloropropionamide	[4]
Boiling Point	71 °C @ 2 Torr	
Density	~1.065 g/cm <sup>3</sup> (Predicted)	

## Chromatographic Methods: Purity, Assay, and Impurity Profiling

Chromatography is the cornerstone for separating the analyte from impurities and quantifying its concentration.

### High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile analytes like amides. It offers high resolution, sensitivity, and reproducibility. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality: A C18 column is selected for its versatility in retaining moderately polar compounds like **2-Chloro-N,N-dimethylpropanamide**. The acetonitrile/water mobile phase is a standard choice, providing good separation efficiency. Acetic acid is added to sharpen peaks and ensure consistent ionization.[5][6] UV detection at a low wavelength (~210 nm) is used to capture the amide chromophore.

Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software.

## Chromatographic Conditions:

Parameter	Condition
Column	C18, 150 x 4.6 mm, 5 µm
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Detection	210 nm

| Injection Vol. | 10 µL |

## Procedure:

- Standard Preparation: Accurately weigh ~10 mg of **2-Chloro-N,N-dimethylpropanamide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
- Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard. Filter through a 0.45 µm syringe filter prior to injection.
- System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
- Analysis: Inject the blank (diluent), standard, and sample solutions.

- Calculation: Calculate the purity or assay using the external standard method based on peak areas.

Method Validation: A validated analytical method ensures reliable and consistent data.[7] Key parameters, guided by ICH Q2(R1), must be assessed.[8]

Validation Parameter	Typical Acceptance Criteria
Linearity ( $r^2$ )	$\geq 0.998$
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	$\leq 2.0\%$
LOD / LOQ	Signal-to-Noise Ratio of 3:1 / 10:1

## Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identification

GC-MS is ideal for identifying volatile impurities, residual solvents, or for confirmatory identification of the main peak. The direct injection of **2-Chloro-N,N-dimethylpropanamide** is feasible. For related, more reactive compounds like acid chlorides, derivatization with an alcohol (e.g., methanol) is often necessary to form a stable ester before analysis.[9]

Causality: A mid-polarity column (e.g., DB-WAX or similar) is chosen to provide good resolution for polar analytes.[10] The temperature program is designed to elute the target analyte effectively while separating it from potential lower and higher boiling impurities. Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.

Instrumentation:

- GC system with an autosampler, interfaced to a Mass Spectrometer (e.g., Quadrupole).
- Data acquisition and processing software.

Chromatographic and MS Conditions:

Parameter	Condition
Column	DB-WAX, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas	Helium, constant flow @ 1.2 mL/min
Inlet Temperature	240 °C
Injection Volume	1 µL (Split 20:1)
Oven Program	Initial 60 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min)
MS Transfer Line	250 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV

| Scan Range | 40 - 250 m/z |

#### Procedure:

- Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of ~1 mg/mL.
- Analysis: Inject the sample into the GC-MS system.
- Data Interpretation:
  - Identify the peak corresponding to **2-Chloro-N,N-dimethylpropanamide** by its retention time.
  - Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak (M<sup>+</sup>) should be observed at m/z 135. Key fragments would correspond to the loss of chlorine (m/z 100) and cleavage of the amide bond.

# Spectroscopic Methods: Definitive Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of the molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For **2-Chloro-N,N-dimethylpropanamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are informative.

Expected  $^1\text{H}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- ~1.7 ppm (doublet, 3H): The  $-\text{CH}_3$  group adjacent to the chiral carbon, split by the single proton on that carbon.
- ~4.5 ppm (quartet, 1H): The  $-\text{CHCl}-$  proton, split by the three protons of the adjacent methyl group.
- ~2.9 and ~3.1 ppm (two singlets, 3H each): The two N-methyl groups. These often appear as two distinct signals due to restricted rotation around the C-N amide bond, making them chemically non-equivalent.

Expected  $^{13}\text{C}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- Five distinct signals are expected, corresponding to the five unique carbon environments: the carbonyl carbon ( $\text{C}=\text{O}$ ), the chlorinated methine carbon ( $-\text{CHCl}-$ ), the methyl carbon adjacent to the chlorine, and the two N-methyl carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Characteristic IR Absorptions (Liquid Film/KBr):

- $\sim 1650\text{ cm}^{-1}$  (strong): Amide  $\text{C}=\text{O}$  stretching vibration. This is a highly characteristic peak.
- $\sim 2980\text{--}2880\text{ cm}^{-1}$ : C-H stretching from the alkyl groups.

- $\sim 1400\text{ cm}^{-1}$ : C-N stretching.
- $\sim 750\text{-}550\text{ cm}^{-1}$  (strong): C-Cl stretching vibration.[\[11\]](#)

A reference FTIR spectrum can be found on spectral databases.[\[4\]](#)

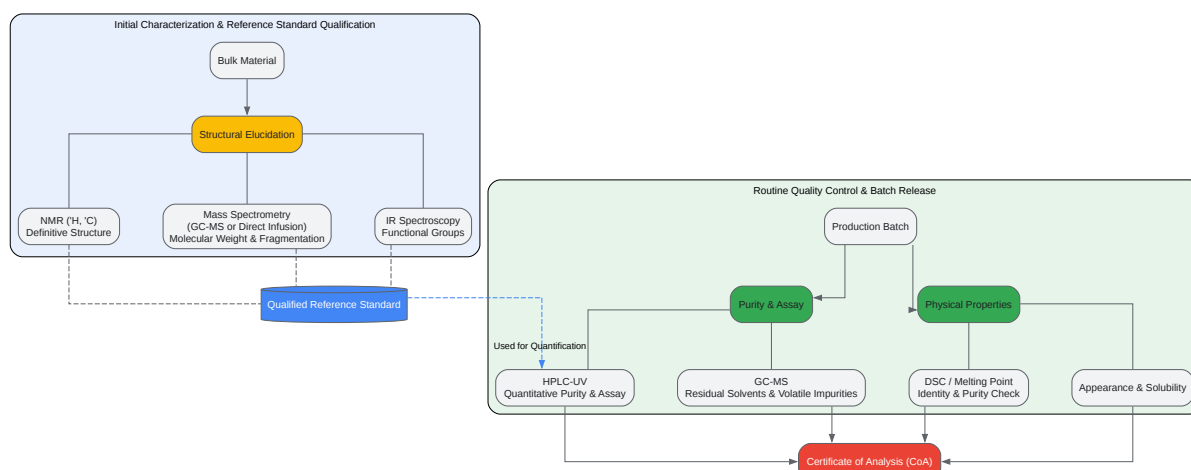
## Thermal Analysis: Stability and Physical Properties

Thermal analysis methods like DSC and TGA are crucial for assessing the thermal stability, melting point, and potential formulation incompatibilities of the compound.[\[12\]](#)[\[13\]](#)

- Differential Scanning Calorimetry (DSC): A DSC thermogram will show a sharp endotherm corresponding to the melting point of the pure substance. The presence of impurities typically broadens this peak and lowers the melting point.
- Thermogravimetric Analysis (TGA): A TGA curve plots mass loss against temperature. It reveals the onset temperature of thermal decomposition, providing critical information about the compound's stability.

## Integrated Analytical Workflow

A comprehensive characterization of **2-Chloro-N,N-dimethylpropanamide** involves a logical sequence of these analytical techniques. The following workflow illustrates how these methods are integrated for both initial characterization and routine quality control.



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Caption: Integrated workflow for characterization and quality control.

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